

ether lipid derivative of lysophospholipid

ilmofosine

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Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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Chemical Profile and Classification

Ilmofosine belongs to the first generation of **alkyl-lysophospholipids (ALPs)**, also known as ether lipids. It is structurally characterized as a **thioether variant of edelfosine** [1]. The table below summarizes its key chemical properties.

Feature	Description
IUPAC Name	1-hexadecyl-thio-2-methoxymethyl- <i>rac</i> -glycero-3-phosphocholine [1]
Classification	First-generation alkyl-lysophospholipid (ALP); Thioether phospholipid [1]
Key Structural Features	Ether-linked (thioether) aliphatic side chain; glycerol backbone; methoxymethyl group at <i>sn</i> -2 position; phosphocholine polar head group [1]

Preclinical and Clinical Efficacy Data

Ilmofosine demonstrated promising activity in preclinical models but showed limited efficacy in subsequent human clinical trials.

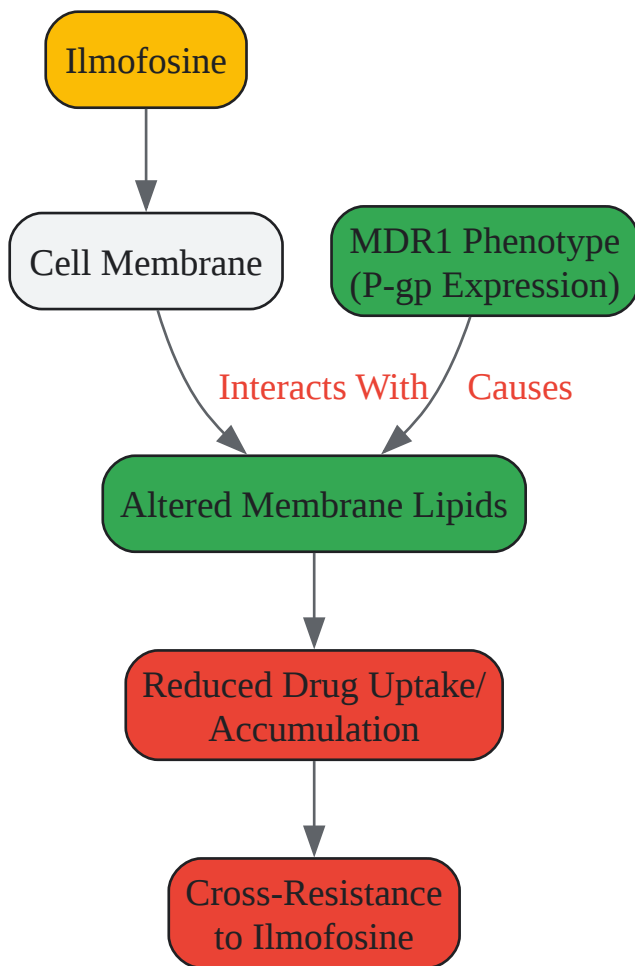
Model / Context	Activity / Outcome
In Vitro Antitumor Activity	Active against a variety of tumor cell lines [1].
In Vivo Antitumor Activity	Showed efficacy in various animal tumor models [1] [2].
Phase I Clinical Trials	Dose-limiting toxicity was gastrointestinal (nausea, vomiting). A dose of 450 mg/m ² as a 2-hour weekly infusion was recommended for phase II [1].
Phase II Clinical Trials	Uncertainty about clinical activity. A trial in patients with non-small cell bronchogenic carcinoma reported no objective responses [1].
Antiprotozoal Activity	Active against <i>Leishmania amazonensis</i> , with an IC ₅₀ of 1.9-3.4 μM for promastigotes. It was more active than miltefosine [3].

Mechanism of Action and Resistance

The exact anticancer mechanism of **ilmofosine** is not fully elucidated, but it shares traits with other alkyl-lysophospholipids that target cell membranes and induce apoptosis.

- **Membrane-Targeting:** Alkyl-lysophospholipids (ALPs) like **ilmofosine** incorporate into cell membranes and can disrupt lipid raft microdomains and key signaling pathways, potentially leading to apoptosis (programmed cell death) [1] [4].
- **Mitochondrial Targeting:** In *Leishmania* parasites, the analogue edelfosine induces extensive mitochondrial damage and a decrease in mitochondrial membrane potential, suggesting the mitochondrion may be a key target for this drug class [3].
- **Resistance in Cancer Cells:** Multidrug-resistant (MDR) cell lines exhibiting the MDR1 phenotype are cross-resistant to **ilmofosine**. However, **ilmofosine** itself is not a substrate for P-glycoprotein (P-gp), the efflux pump often responsible for MDR. Resistance is thought to be caused by MDR1-associated alterations in membrane lipids that prevent the drug from reaching its intracellular target [5].

The following diagram illustrates the documented resistance mechanism to **ilmofosine**.



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Key Experimental Protocols

For researchers wishing to replicate or build upon existing studies, here are summaries of key methodologies from the literature.

- **Cytotoxicity Assay (Antileishmanial Activity)** [3]
 - **Objective:** To determine the antiproliferative effect of **ilmofosine** on *Leishmania amazonensis* promastigotes.
 - **Cell Line:** Promastigote forms of *L. amazonensis*.
 - **Procedure:** Parasites were cultured in the presence of various concentrations of **ilmofosine**. After 3 days of incubation, the IC₅₀ value (concentration that inhibits 50% of proliferation) was calculated. The IC₅₀ for **ilmofosine** was reported to be in the range of 1.9-3.4 µM.

- **Analysis:** Cell viability was quantified, and results were used to generate dose-response curves.
- **Analysis of Mitochondrial Effects** [3]
 - **Objective:** To assess the effect of lysophospholipid analogues on the mitochondrial membrane potential.
 - **Staining:** Treated promastigotes were labeled with Rhodamine 123 (Rh123), a fluorescent dye that accumulates in active mitochondria based on membrane potential.
 - **Measurement:** Flow cytometry was used to measure Rh123 fluorescence intensity. A dose-dependent decrease in fluorescence was observed in edelfosine-treated parasites, indicating a loss of mitochondrial membrane potential. While this protocol specifically tested edelfosine, it illustrates a relevant methodology for investigating the mechanism of this drug class.
- **Cross-Resistance Study** [5]
 - **Objective:** To investigate the cross-resistance of multidrug-resistant cell lines to **ilmofosine**.
 - **Cell Lines:** A panel of multidrug-resistant cell lines (e.g., MCF7/ADR, CEM/VLB100) and their sensitive parental lines were used.
 - **Procedure:** The sensitivity (IC_{50}) of these paired cell lines to **ilmofosine** was compared.
 - **Result:** The MDR cell lines were found to be cross-resistant to **ilmofosine**, despite the drug not being a P-gp substrate.

Conclusion and Research Context

Ilmofosine represents an important compound in the historical development of ether lipid therapeutics. While its clinical success in oncology was limited, its study provided valuable insights into the behavior of this drug class.

- **Clinical Outcome:** **Ilmofosine** failed to demonstrate sufficient clinical activity in phase II trials for solid tumors like non-small cell lung cancer, halting its development as an anticancer drug [1].
- **Research Legacy:** **Ilmofosine**, alongside edelfosine and miltefosine, helped establish the **alkyl-lysophospholipid** family as a unique group of membrane-targeting agents [6]. The knowledge gained from these compounds continues to inform the design of new analogues with improved efficacy and safety profiles [7].

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